4-Amino-6-fluoropicolinaldehyde

Herbicide discovery Phytotoxicity Agrochemical lead optimization

Procure 4-Amino-6-fluoropicolinaldehyde for unmatched electronic differentiation: the 4-amino (electron-donating) and 6-fluoro (electron-withdrawing) groups create a unique push-pull system that enhances aldehyde reactivity and hydrogen-bonding networks. This isomer is not interchangeable with non-fluorinated or regioisomeric analogs. Validated selectivity data—7.8-fold for CYP2A13 over CYP2A6 (Kd 580 vs 4500 nM) and 12.5-fold for ALDH1A1 over ALDH1A3 (IC50 80 vs 1000 nM)—makes it an essential SAR benchmark and chemical probe. Use as a reproducible standard in agrochemical ethane-production assays (7.51 nM/mL pcv) and for parallel diversification via cross-coupling at the 6-fluoro position. Insist on this specific isomer to ensure biological and chemical relevance.

Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
Cat. No. B14856315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-fluoropicolinaldehyde
Molecular FormulaC6H5FN2O
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C=O)F)N
InChIInChI=1S/C6H5FN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)
InChIKeyZLKQMXZXCJJMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-fluoropicolinaldehyde CAS 1289095-64-2: Key Physicochemical & Structural Baseline for Procurement


4-Amino-6-fluoropicolinaldehyde (CAS 1289095-64-2) is a fluorinated pyridinecarbaldehyde with the molecular formula C6H5FN2O and a molecular weight of 140.11 [1]. The compound features a picolinaldehyde core substituted with an electron-donating amino group at the 4-position and an electron-withdrawing fluorine atom at the 6-position [1]. This unique substitution pattern confers distinct electronic properties and reactivity compared to other fluoropicolinaldehyde isomers, making it a specialized building block in medicinal chemistry and agrochemical research [2].

Why Generic Substitution Fails: Positional Isomerism and Fluorine Effects in 4-Amino-6-fluoropicolinaldehyde


Simple substitution of 4-Amino-6-fluoropicolinaldehyde with other aminopicolinaldehyde isomers or non-fluorinated analogs is not chemically or biologically equivalent. The specific positioning of the 4-amino and 6-fluoro groups creates a unique electronic push-pull system that alters the reactivity of the aldehyde group and the overall molecular dipole [1]. For instance, the 6-fluoro substitution, adjacent to the aldehyde, can stabilize intermediates in nucleophilic additions and influences hydrogen-bonding networks, while 4-amino-5-fluoro isomers (e.g., those synthesized via cascade cyclization [2]) or the parent 6-fluoropicolinaldehyde (CAS 208110-81-0, lacking the 4-amino group) exhibit different physicochemical and biological profiles. The following evidence quantifies these critical differences to guide scientific selection.

Quantitative Differentiation: 4-Amino-6-fluoropicolinaldehyde vs. Closest Analogs


Herbicidal Activity: 4-Amino-6-fluoropicolinaldehyde Ethane Production vs. Baseline

In a phytotoxicity assay using the model organism Scenedesmus acutus, 4-Amino-6-fluoropicolinaldehyde demonstrated a dose-dependent increase in ethane production, a marker of membrane damage. At a concentration of 10⁻⁵ M, ethane production was quantified at 7.51 nM/ml packed cell volume (pcv), compared to a baseline (Rvb) of 0.28 nM/ml pcv [1]. This represents a ~27-fold increase over the untreated control, establishing a quantifiable baseline for its herbicidal potential.

Herbicide discovery Phytotoxicity Agrochemical lead optimization

Selectivity Profile: CYP2A6 vs. CYP2A13 Binding Affinity for 4-Amino-6-fluoropicolinaldehyde

Binding affinity studies reveal a distinct selectivity profile for 4-Amino-6-fluoropicolinaldehyde against human cytochrome P450 enzymes. The compound exhibits a significantly higher affinity for CYP2A13 (Kd = 580 nM) compared to the closely related isoform CYP2A6 (Kd = 4500 nM), a difference of approximately 7.8-fold [1]. This suggests a potential for isoform-selective interactions, a property not shared by all fluoropicolinaldehyde analogs.

Drug metabolism Cytochrome P450 ADME-Tox profiling

ALDH1A3 Inhibitory Activity: 4-Amino-6-fluoropicolinaldehyde vs. ALDH1A1

In human PEO1 ovarian cancer cells, 4-Amino-6-fluoropicolinaldehyde inhibits ALDH1A3, a cancer stem cell marker, with an IC50 of 1000 nM [1]. In contrast, its activity against the related isoform ALDH1A1 is markedly more potent, with an IC50 of 80 nM in a recombinant enzyme assay [1]. This 12.5-fold difference in potency highlights its isoform-selectivity, which is valuable for probe development.

Cancer stem cells Aldehyde dehydrogenase Target validation

Positional Isomer Comparison: Synthetic Accessibility via Cross-Coupling Chemistry

The synthesis of 4-amino-6-fluoropicolinaldehyde is distinct from that of the 5-fluoro isomer (4-amino-5-fluoropicolinaldehyde). The 5-fluoro isomer is accessible via a cascade cyclization of fluoroalkyl alkynylimines, enabling the installation of alkyl or aryl substituents at the 6-position that were previously inaccessible via cross-coupling chemistry [1]. In contrast, 4-amino-6-fluoropicolinaldehyde, with its fluorine at the 6-position, is inherently more amenable to cross-coupling strategies for further diversification [2]. This structural distinction directly impacts the synthetic route and the library of derivatives that can be efficiently generated.

Synthetic methodology Cross-coupling Building block availability

Targeted Application Scenarios for 4-Amino-6-fluoropicolinaldehyde Based on Verified Differentiation


Agrochemical Lead Optimization: Benchmarking Herbicidal Potency in Scenedesmus acutus Assays

Utilize 4-Amino-6-fluoropicolinaldehyde as a reference compound to establish structure-activity relationships (SAR) for novel 4-aminopicolinate herbicides. Its quantified ethane production data (7.51 nM/ml pcv at 10⁻⁵ M) in Scenedesmus acutus [1] serves as a reproducible benchmark to evaluate the efficacy of new analogs and guide lead optimization efforts in agrochemical discovery.

Chemical Probe Development: Exploiting CYP2A13 Selectivity for Respiratory Tract Research

Leverage the 7.8-fold selectivity of 4-Amino-6-fluoropicolinaldehyde for CYP2A13 (Kd = 580 nM) over CYP2A6 (Kd = 4500 nM) [1] to develop chemical probes for studying the role of CYP2A13 in respiratory tract metabolism and xenobiotic toxicity, where this isoform is predominantly expressed.

Cancer Stem Cell Research: ALDH1A1-Selective Inhibition in Ovarian Cancer Models

Employ 4-Amino-6-fluoropicolinaldehyde as a selective inhibitor of ALDH1A1 (IC50 = 80 nM) over ALDH1A3 (IC50 = 1000 nM) [1] to dissect the functional roles of specific ALDH isoforms in cancer stem cell populations, particularly in ovarian cancer cell lines like PEO1, to validate ALDH1A1 as a therapeutic target.

Building Block Procurement for Diversifiable Heterocyclic Libraries

Incorporate 4-Amino-6-fluoropicolinaldehyde into parallel synthesis workflows where the 6-fluoro substituent facilitates cross-coupling diversification [1], enabling the rapid generation of focused libraries of 6-substituted 4-aminopicolinaldehyde derivatives for high-throughput screening in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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